molecular formula C8H4Br3FO B1411210 2',6'-Dibromo-4'-fluorophenacyl bromide CAS No. 1806307-29-8

2',6'-Dibromo-4'-fluorophenacyl bromide

Cat. No. B1411210
M. Wt: 374.83 g/mol
InChI Key: AEEGAOIWRCUCJI-UHFFFAOYSA-N
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Description

2,6'-Dibromo-4'-fluorophenacyl bromide (DFBP) is a brominated fluorinated phenacyl compound that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in a variety of synthetic organic chemistry reactions, as well as being used as a research tool in biochemical and physiological studies.

Scientific Research Applications

2',6'-Dibromo-4'-fluorophenacyl bromide has been used in a variety of scientific research applications, including synthetic organic chemistry, drug discovery, and biochemical and physiological studies. In synthetic organic chemistry, 2',6'-Dibromo-4'-fluorophenacyl bromide has been used as a reagent to synthesize a variety of compounds, including amides, esters, and other organic compounds. In drug discovery, 2',6'-Dibromo-4'-fluorophenacyl bromide has been used as a tool to investigate the effects of various drugs on the body. In biochemical and physiological studies, 2',6'-Dibromo-4'-fluorophenacyl bromide has been used to investigate the mechanisms of action of various compounds, as well as to determine the effects of these compounds on the body.

Mechanism Of Action

2',6'-Dibromo-4'-fluorophenacyl bromide is a brominated fluorinated phenacyl compound that acts as an electrophile in organic chemistry reactions. This means that it can react with nucleophiles, such as amines, to form covalent bonds. In biochemical and physiological studies, 2',6'-Dibromo-4'-fluorophenacyl bromide can act as an inhibitor of enzymes, as well as binding to specific receptors in the body.

Biochemical And Physiological Effects

2',6'-Dibromo-4'-fluorophenacyl bromide has been shown to have a variety of effects on the body, including acting as an inhibitor of enzymes, binding to specific receptors, and altering the activity of certain proteins. In addition, 2',6'-Dibromo-4'-fluorophenacyl bromide has been shown to have an effect on the metabolism and transport of certain compounds in the body.

Advantages And Limitations For Lab Experiments

2',6'-Dibromo-4'-fluorophenacyl bromide has a number of advantages for use in laboratory experiments, including its low cost, ease of synthesis, and versatility. However, it also has a few limitations, such as its potential to cause skin and eye irritation, as well as its potential to be toxic in high concentrations.

Future Directions

The potential future directions for research involving 2',6'-Dibromo-4'-fluorophenacyl bromide include further investigations into its biochemical and physiological effects, as well as its potential to be used in drug discovery. Additionally, further research into its mechanism of action and its potential to be used as a reagent in organic synthesis reactions could be beneficial. Finally, further research into its potential uses in imaging techniques, such as MRI and PET scans, could also be beneficial.

properties

IUPAC Name

2-bromo-1-(2,6-dibromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGAOIWRCUCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dibromo-4'-fluorophenacyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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